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molecular formula C9H5BrClN B2472968 6-Bromo-7-chloroisoquinoline CAS No. 1036712-54-5

6-Bromo-7-chloroisoquinoline

Cat. No. B2472968
M. Wt: 242.5
InChI Key: MDVYTGOMIMUNHS-UHFFFAOYSA-N
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Patent
US08748614B2

Procedure details

Starting from N-(4-Bromo-3-chloro-benzyl)-N-(2,2-dimethoxy-ethyl)-4-methyl-benzene-sulfonamide (8), the title compound was synthesized by the protocol described for 6-Bromo-isoquinoline (3). Rt=1.02 min (Method C). Detected mass: 242.2/244.2 (M+H+).
Name
N-(4-Bromo-3-chloro-benzyl)-N-(2,2-dimethoxy-ethyl)-4-methyl-benzene-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:25]=[CH:24][C:5]([CH2:6][N:7]([CH2:18][CH:19](OC)OC)S(C2C=CC(C)=CC=2)(=O)=O)=[CH:4][C:3]=1[Cl:26].BrC1C=C2C(=CC=1)C=NC=C2>>[Br:1][C:2]1[CH:25]=[C:24]2[C:5](=[CH:4][C:3]=1[Cl:26])[CH:6]=[N:7][CH:18]=[CH:19]2

Inputs

Step One
Name
N-(4-Bromo-3-chloro-benzyl)-N-(2,2-dimethoxy-ethyl)-4-methyl-benzene-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(CN(S(=O)(=O)C2=CC=C(C=C2)C)CC(OC)OC)C=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C=CN=CC2=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=CN=CC2=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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